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Compound of Interest

Compound Name: Mebetide

CAS No.: 360-81-6

Cat. No.: B1596515

Get Quote

Subject: Mebetide (3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) CAS: 360-81-6 Context:

Pharmaceutical Impurity Profiling & Pharmacological Assessment Version: 1.0

Part 1: Executive Summary & Strategic Context
Mebetide is a small molecule benzothiadiazine derivative, primarily identified as a process

impurity or degradation product associated with the synthesis and stability of thiazide diuretics

(e.g., Hydrochlorothiazide). While often categorized solely as a reference standard for impurity

profiling (USP/EP compliance), its structural similarity to bioactive sulfonamides necessitates

rigorous in vitro characterization to establish its toxicological qualification and potential off-

target pharmacological activity.

Note on Nomenclature: Despite the suffix "-tide," Mebetide is not a peptide. It is a heterocyclic

small molecule (MW ~196.22 Da). Researchers searching for peptide therapeutics should

verify they are not confusing this with Mimetide, Exenatide, or Semaglutide.
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This guide outlines a self-validating workflow for the preliminary in vitro study of Mebetide,

focusing on ICH M7 (Genotoxicity), Cytotoxicity (Nephrotoxicity focus), and Secondary

Pharmacology (Carbonic Anhydrase inhibition).

Part 2: Physicochemical Baseline & Analytical Setup
Before biological assays, the compound must be characterized to ensure experimental

reproducibility. Mebetide exhibits low aqueous solubility, which dictates the vehicle choice for in

vitro dosing.

Solubility & Vehicle Optimization
Challenge: Benzothiadiazine dioxides are often lipophilic (LogP ~0.3–0.8) and sparingly

soluble in neutral aqueous buffers.

Protocol:

Primary Stock: Dissolve Mebetide in 100% DMSO to a concentration of 100 mM. Verify

clarity via visual inspection and centrifugation (10,000 x g, 5 min).

Working Solutions: Serial dilutions in culture media (e.g., DMEM).

Precipitation Check: Measure Absorbance (600 nm) immediately after dilution. An OD >

0.05 indicates precipitation.

Limit: Final DMSO concentration in cell assays must be < 0.5% (v/v) to prevent vehicle

toxicity.

Structural Verification (LC-MS/MS)
Ensure the test article is chemically distinct from the parent drug (HCTZ).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

Transition: Monitor m/z 197.0 [M+H]+ (distinct from HCTZ m/z ~298).
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Part 3: Genotoxicity Assessment (ICH M7
Compliance)
As an impurity, the primary regulatory requirement is establishing genotoxic potential.

Bacterial Reverse Mutation Assay (Ames Test)
Objective: Detect point mutations.

Strains:Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

Metabolic Activation: Assays must be performed +/- S9 mix (rat liver post-mitochondrial

fraction) to detect pro-mutagens.

Experimental Workflow:

Dosing: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

Incubation: 48–72 hours at 37°C.

Readout: Count revertant colonies.

Validation: Positive controls (e.g., Sodium Azide for TA100 -S9; 2-Aminoanthracene for all

+S9) must show >2-fold increase over background.

In Vitro Micronucleus Assay (Chromosomal Damage)
Cell Line: CHO-K1 or TK6 lymphoblasts.

Exposure: Short term (3-4h) +/- S9; Long term (24h) -S9.

Analysis: Flow cytometry or Microscopy scoring of micronuclei (MN) in binucleated cells

(blocked by Cytochalasin B).

Part 4: Cytotoxicity & Nephrotoxicity Profiling
Given the parent drug's renal target, Mebetide must be screened for specific nephrotoxicity.
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Cell Models
HK-2 (Human Kidney 2): Proximal tubule epithelial cells (primary target for thiazide-related

toxicity).

HEK293: General cytotoxicity baseline.

Multiplexed Cytotoxicity Protocol
Rationale: Single-endpoint assays can yield false negatives. We combine metabolic activity

(MTT) with membrane integrity (LDH).

Step-by-Step Protocol:

Seeding: Plate HK-2 cells at 10,000 cells/well in 96-well plates. Adhere for 24h.

Treatment: Expose to Mebetide (0.1 µM – 100 µM) for 24h and 48h. Include HCTZ as a

reference compound.

Supernatant Harvest (LDH):

Transfer 50 µL supernatant to a new plate.

Add LDH reaction mix (Lactate + NAD+ + Tetrazolium).

Incubate 30 min; Read Absorbance at 490 nm.

Cell Viability (MTT):

Add MTT reagent (0.5 mg/mL) to remaining cells.

Incubate 3–4h at 37°C.

Solubilize formazan crystals with DMSO.

Read Absorbance at 570 nm.

Data Interpretation:
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LDH High / MTT Low: Necrosis (Membrane rupture).

LDH Low / MTT Low: Apoptosis or growth arrest (Membrane intact, metabolism slowed).

Part 5: Secondary Pharmacology (Mechanism of
Action)
Mebetide lacks the sulfonamide group at position 7 (present in HCTZ), which is critical for

diuretic action. However, the benzothiadiazine core may retain affinity for Carbonic Anhydrases

(CA) or K+ channels.

Carbonic Anhydrase (CA) Inhibition Assay
Target: Human CA-I and CA-II isoforms.

Method: Colorimetric esterase assay (p-nitrophenyl acetate hydrolysis).

Protocol:

Incubate Recombinant hCA-II with Mebetide (10 nM – 10 µM) in Tris-Sulfate buffer (pH

7.6).

Add substrate (p-NPA).

Monitor formation of p-nitrophenol at 400 nm over 15 mins.

Expectation: If Mebetide lacks the sulfonamide moiety, IC50 should be > 10 µM (inactive),

confirming it does not interfere with the parent drug's efficacy.

hERG Channel Safety Screen (Cardiotoxicity)
Method: Automated Patch Clamp (e.g., QPatch).

Protocol:

Whole-cell configuration on hERG-expressing CHO cells.

Voltage protocol: Depolarize to +20 mV, repolarize to -50 mV (tail current).
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Perfusion: Mebetide (1, 10, 30 µM).

Threshold: >20% inhibition at 10 µM triggers regulatory concern.

Part 6: Visualization & Data Structure
Study Workflow (DOT Diagram)
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Caption: Step-wise qualification workflow for Mebetide, prioritizing safety (genotoxicity) before

mechanistic profiling.

Data Presentation Template
Table 1: Summary of Proposed In Vitro Endpoints

Assay Category Endpoint Cell/System
Acceptance
Criteria (Pass)

Physicochemical Solubility Limit PBS / DMEM
Soluble > 100 µM

(0.5% DMSO)

Genotoxicity Mutagenicity S. typhimurium
< 2-fold increase in

revertants

Cytotoxicity IC50 (Viability) HK-2 (Renal)
IC50 > 100 µM (Low

toxicity)

Pharmacology CA-II Inhibition Enzyme Assay
IC50 > 10 µM

(Inactive)

Safety Pharm hERG Inhibition CHO-hERG
< 20% Inhibition at 10

µM
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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